4,5-Difluoro-1-benzothiophene-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-difluoro-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2O2S/c10-5-1-2-6-4(8(5)11)3-7(14-6)9(12)13/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJXBKJBHRWUGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)C(=O)O)C(=C1F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,5-difluoro-1-benzothiophene-2-carboxylic acid typically involves the following steps:
Synthetic Routes: One common method involves the reaction of 4,5-difluorobenzene with sulfur to form the benzothiophene ring, followed by carboxylation at the 2 position.
Reaction Conditions: The reaction conditions often include the use of catalysts such as palladium or copper, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4,5-Difluoro-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted benzothiophenes.
Scientific Research Applications
Medicinal Chemistry
Antagonism of Histamine Receptors
One of the significant applications of 4,5-difluoro-1-benzothiophene-2-carboxylic acid derivatives is their role as antagonists or inverse agonists at histamine H3 receptors. These compounds have been studied for their potential therapeutic effects in treating neurological disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD) . The modulation of H3 receptors can influence various physiological processes, making these compounds valuable in developing new medications for cognitive and metabolic disorders.
Branched-Chain Alpha Keto Acid Dehydrogenase Kinase Inhibitors
Recent studies have highlighted the use of derivatives of this compound as inhibitors for branched-chain alpha keto acid dehydrogenase kinase. This application is particularly relevant in treating metabolic disorders such as diabetes and non-alcoholic steatohepatitis (NASH) . The ability to inhibit this kinase could lead to significant advancements in managing these conditions.
Antioxidant Activity
Research has indicated that compounds related to this compound exhibit antioxidant properties. These compounds are evaluated for their ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders . The antioxidant activity is often assessed using methods like the DPPH radical scavenging assay, where the effectiveness of these compounds is compared to standard antioxidants like ascorbic acid.
Synthesis and Derivative Development
The synthesis of this compound has been explored extensively to develop new derivatives with enhanced biological activities. For instance, modifications at various positions on the benzothiophene ring can lead to compounds with improved potency against specific biological targets such as tyrosinase, which plays a role in melanin production and is a target for skin-whitening agents .
Material Science Applications
Beyond biological applications, this compound and its derivatives are being investigated for their potential use in organic electronics and materials science. Their unique electronic properties make them suitable candidates for developing organic semiconductors and photovoltaic devices . The ability to fine-tune their electronic characteristics through chemical modifications opens avenues for innovation in material design.
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Antihistaminic Activity | Compounds showed significant binding affinity to H3 receptors | Potential for treating cognitive disorders |
| Antioxidant Properties | Exhibited IC50 values comparable to established antioxidants | Could be developed into therapeutic agents for oxidative stress-related diseases |
| Synthesis of Derivatives | Successful modification led to enhanced tyrosinase inhibition | Useful in cosmetic applications targeting skin pigmentation |
| Electronic Properties | Demonstrated favorable charge transport characteristics | Applications in organic electronics |
Mechanism of Action
The mechanism of action of 4,5-difluoro-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
4,4-Difluoro-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid (CAS: 1780655-03-9)
- Structure : Features a saturated tetrahydrobenzothiophene ring with two fluorine atoms at the 4,4-positions, unlike the aromatic benzothiophene in the target compound .
- Fluorine’s electron-withdrawing effect at the 4,4-positions may lower the acidity of the carboxylic acid group compared to the 4,5-difluoro analog.
- Applications : Likely used as a precursor in synthesis where reduced ring strain or altered solubility is advantageous.
3,4-Dihydroxybenzeneacrylic Acid (Caffeic Acid)
- Structure: A phenolic acid with a catechol group (3,4-dihydroxy substitution) and an acrylic acid side chain, contrasting sharply with the fluorinated benzothiophene core .
- Electronic Effects : Hydroxyl groups provide strong hydrogen-bonding capacity and antioxidant activity, whereas fluorine substitution in the benzothiophene derivative prioritizes electronic modulation and steric effects.
- Applications : Widely used in pharmacological and cosmetic research for its antioxidant properties, unlike the fluorinated benzothiophene’s role in targeted drug design.
Physicochemical Properties
Biological Activity
4,5-Difluoro-1-benzothiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
This compound features a benzothiophene structure with fluorine substituents that enhance its reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 214.19 g/mol. The unique arrangement of fluorine atoms at the 4 and 5 positions contributes to its interaction with various biological targets.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, disrupting metabolic pathways.
- Receptor Modulation : It may bind to receptors, altering their activity and influencing signaling pathways.
- Induction of Apoptosis : In cancer cells, it might trigger programmed cell death through various apoptotic pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:
- Tested Strains : Studies have demonstrated efficacy against strains such as Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains are reported in the following table:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be developed into a novel antibacterial agent.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies:
- Cell Lines Tested : The compound has shown cytotoxic effects on several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer).
- Cytotoxicity Assay Results : The following table summarizes the IC50 values observed in these studies:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15 |
| MCF7 | 20 |
These findings indicate that the compound may serve as a lead structure for developing new anticancer therapies.
Case Studies
Several studies have investigated the biological effects of benzothiophene derivatives, including this compound:
- Study on Antimicrobial Efficacy : A study assessed the antibacterial activity of synthesized derivatives against standard bacterial strains. The results confirmed that compounds with similar structures exhibited varying degrees of antimicrobial activity, highlighting the importance of structural modifications in enhancing efficacy .
- Evaluation of Anticancer Properties : Research focused on the cytotoxic effects of benzothiophene derivatives revealed that modifications at specific positions significantly influenced their anticancer activity. Compounds were evaluated for their ability to induce apoptosis in cancer cells, suggesting a promising therapeutic application .
Q & A
Q. Why do synthetic yields vary widely across literature reports?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
